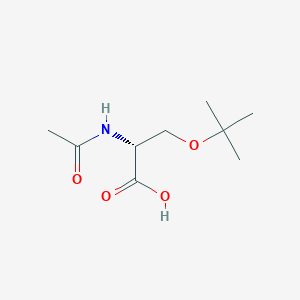
Ac-D-Ser(tBu)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-D-Ser(tBu)-OH: is a synthetic derivative of the amino acid serine. It is characterized by the presence of an acetyl group (Ac) attached to the amino group, a tert-butyl (tBu) group protecting the hydroxyl group, and the D-isomer of serine. This compound is commonly used in peptide synthesis and research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ac-D-Ser(tBu)-OH typically involves the protection of the hydroxyl group of serine with a tert-butyl group, followed by the acetylation of the amino group. The process can be summarized as follows:
Protection of Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl chloride in the presence of a base such as triethylamine.
Acetylation of Amino Group: The amino group is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of serine are reacted with tert-butyl chloride and a base to protect the hydroxyl group.
Bulk Acetylation: The protected serine is then acetylated using acetic anhydride and a catalyst.
化学反应分析
Types of Reactions:
Oxidation: Ac-D-Ser(tBu)-OH can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the acetyl group, converting it back to the amino group.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions often use reagents like trifluoroacetic acid to remove the tert-butyl group.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Deprotected serine derivatives.
Substitution Products: Serine derivatives with different protecting groups.
科学研究应用
Chemistry: Ac-D-Ser(tBu)-OH is widely used in peptide synthesis as a building block. Its stability and reactivity make it an ideal candidate for creating complex peptides and proteins.
Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides to investigate the role of serine residues in enzymatic activity and protein interactions.
Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs. Its stability and ease of incorporation into peptides make it valuable for designing therapeutic agents.
Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.
作用机制
The mechanism of action of Ac-D-Ser(tBu)-OH involves its incorporation into peptides and proteins. The acetyl and tert-butyl groups provide stability and protect the serine residue during peptide synthesis. Once incorporated, the protecting groups can be removed to reveal the active serine residue, which can participate in enzymatic reactions and protein interactions.
相似化合物的比较
Ac-L-Ser(tBu)-OH: The L-isomer of serine with similar protecting groups.
Ac-D-Thr(tBu)-OH: A threonine derivative with acetyl and tert-butyl protecting groups.
Ac-D-Ser(OMe)-OH: A serine derivative with a methoxy protecting group instead of tert-butyl.
Uniqueness: Ac-D-Ser(tBu)-OH is unique due to its D-isomer configuration and the presence of both acetyl and tert-butyl protecting groups. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and research.
属性
分子式 |
C9H17NO4 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m1/s1 |
InChI 键 |
COMGVZVKADFEPL-SSDOTTSWSA-N |
手性 SMILES |
CC(=O)N[C@H](COC(C)(C)C)C(=O)O |
规范 SMILES |
CC(=O)NC(COC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















